molecular formula C21H18N4OS B2656340 N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172262-74-6

N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2656340
CAS RN: 1172262-74-6
M. Wt: 374.46
InChI Key: WXOKSXFCUNFQBR-UHFFFAOYSA-N
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Description

“N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, involves complex chemical reactions . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives, including “this compound”, undergo various chemical reactions during their synthesis . These reactions are guided by the principles of organic chemistry and are confirmed by spectroanalytical data .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds with a benzothiazole nucleus have been synthesized and evaluated for their antimicrobial activities, showing promising results against bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the fungi Candida albicans and Aspergillus niger. Such compounds exhibit antibacterial activity at non-cytotoxic concentrations, underscoring their potential in treating infectious diseases (Palkar et al., 2017). Additionally, a specific organic compound synthesized for antibacterial and antifungal screenings has shown efficacy against various bacteria and fungi, suggesting a broad spectrum of application in antimicrobial therapy (Senthilkumar et al., 2021).

Anticancer Activity

A new series of compounds incorporating the thiophene moiety as bis-pyrazolyl-thiazoles have demonstrated significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. Some of these compounds have shown promising IC50 values, indicating their potential as anticancer agents (Gomha et al., 2016). This is further supported by studies on pyrazole-sulfonamide derivatives, which have been tested for their antiproliferative activities against cancer cell lines, revealing cell-selective effects and broad-spectrum antitumor activity (Mert et al., 2014).

Mechanism of Action

The mechanism of action of thiazole derivatives is complex and depends on their specific biological activities . For example, some thiazole derivatives exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Future Directions

The future directions in the research of thiazole derivatives, including “N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide”, involve the discovery and development of new molecules with novel modes of action to treat various diseases . These compounds have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-25-19(11-12-22-25)20(26)24-21-23-18(14-27-21)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOKSXFCUNFQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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